molecular formula C22H21NO3 B602101 Norepinephrine Tartrate Impurity G CAS No. 13062-58-3

Norepinephrine Tartrate Impurity G

Katalognummer: B602101
CAS-Nummer: 13062-58-3
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: BPZKRRFHEZSIFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norepinephrine Tartrate Impurity G, also known as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . This compound is an impurity associated with norepinephrine tartrate, a medication used to treat life-threatening low blood pressure. This compound is primarily used for research and development purposes.

Vorbereitungsmethoden

The preparation of Norepinephrine Tartrate Impurity G involves synthetic routes that include the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . The process typically involves multiple steps to ensure high enantiomeric purity. Industrial production methods may involve the use of advanced chromatographic techniques to isolate and purify the compound.

Analyse Chemischer Reaktionen

Norepinephrine Tartrate Impurity G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Cardiovascular Treatment :
    • Used in the management of acute hypotension during surgical procedures and in critical care settings.
    • Effective for patients experiencing septic shock or severe hypotension due to other causes.
  • Research on Maternal Health :
    • Studies indicate that norepinephrine (and its impurities) can effectively manage maternal hypotension during labor, showing comparable efficacy to other treatments .
  • Pharmacological Studies :
    • Investigated for its role in modulating immune responses. Research suggests it can enhance anti-inflammatory effects while blunting pro-inflammatory responses .

Stability Studies of Norepinephrine Tartrate Impurity G Formulations

The following table summarizes the stability data for various formulations of norepinephrine bitartrate injections over time under different storage conditions:

Time PointAppearancepHAssay (%)S-formTotal Impurities
InitialCCS4.50100.1NTND
1 MonthCCS4.3598.9NT0.32
2 MonthsCCS4.3695.5NT0.79
3 MonthsCCS4.3298.2NT0.52
6 MonthsCCS4.2977.2NT10.38

Note: CCS indicates "Colorless Clear Solution," NT indicates "Not Tested," and ND indicates "Not Detected."

Case Studies

  • Hypotension Management in Surgical Patients :
    A study demonstrated the effectiveness of norepinephrine tartrate formulations in maintaining blood pressure during major surgeries, highlighting its role in preventing intraoperative hypotension.
  • Effects on Cardiac Output :
    In animal models (specifically dogs under anesthesia), norepinephrine was shown to significantly increase mean arterial pressure by enhancing cardiac output, indicating its potential use in veterinary medicine as well.

Wirkmechanismus

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors and as an inotropic stimulator of the heart by acting on beta-adrenergic receptors . The exact molecular targets and pathways involved in the action of Norepinephrine Tartrate Impurity G require further research.

Vergleich Mit ähnlichen Verbindungen

Norepinephrine Tartrate Impurity G can be compared with other similar compounds, such as:

    Norepinephrine Tartrate: The parent compound used to treat low blood pressure.

    Noradrenaline Tartrate Impurity B: Another impurity associated with norepinephrine tartrate.

    Dopamine Hydrochloride: A related catecholamine with similar pharmacological properties.

    Noradrenaline Methyl Ether: A derivative of norepinephrine with different functional groups

This compound is unique due to its specific chemical structure and the presence of the dibenzylamino group, which distinguishes it from other impurities and related compounds.

Biologische Aktivität

Norepinephrine Tartrate Impurity G (NTIG), with the chemical formula C22H21NO3, is a compound that has garnered attention due to its biological activity and potential implications in pharmacology and medicine. It is structurally related to norepinephrine and primarily interacts with adrenergic receptors, influencing various physiological processes.

This compound primarily targets alpha-adrenergic and beta-adrenergic receptors . The activation of these receptors leads to significant physiological responses, including:

  • Vasoconstriction : This occurs through the stimulation of alpha-adrenergic receptors, increasing vascular resistance and blood pressure.
  • Cardiac Effects : Activation of beta-adrenergic receptors enhances cardiac output by improving cardiac contractility and heart rate.

Biochemical Pathways

NTIG plays a crucial role in the adrenergic signaling pathway, which is vital for several bodily functions such as:

  • Smooth muscle contraction
  • Regulation of blood pressure
  • Metabolism of glucose

The compound's interaction with adrenergic receptors triggers intracellular signaling mediated by G-proteins, leading to various downstream effects on cellular function and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of norepinephrine. Key characteristics include:

  • Rapid metabolism : NTIG is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
  • Elimination half-life : Following intravenous administration, the elimination half-life is approximately 2 to 2.5 minutes, with rapid clearance from plasma .

Cellular Effects

Research indicates that NTIG can modulate immune cell responses, enhancing anti-inflammatory effects while blunting pro-inflammatory responses. This dual action may have implications for conditions involving inflammation and immune response modulation.

Clinical Implications

  • Septic Shock Management : In studies comparing norepinephrine to dopamine in septic shock patients, norepinephrine demonstrated a statistically significant reduction in all-cause mortality. The pooled relative risk indicated an advantage for norepinephrine (RR: 0.91) over dopamine in terms of survival outcomes .
  • Antimicrobial Activity : A study explored the combination of norepinephrine with antibiotic therapy, revealing that norepinephrine could increase bacterial replication rates while enhancing the bactericidal activity of antibiotics like levofloxacin. This suggests a potential synergistic effect that could optimize treatment strategies in severe infections .
  • Pharmacodynamics : The pharmacological properties of norepinephrine, including NTIG, have shown that it increases mean arterial pressure (MAP) by enhancing vascular resistance and optimizing cardiac preload, which is critical in managing acute hypotension .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
VasoconstrictionIncreases blood pressureAlpha-adrenergic receptor activation
Cardiac output enhancementImproves heart functionBeta-adrenergic receptor activation
Anti-inflammatory modulationReduces inflammationModulation of immune cell responses
Synergistic antimicrobial effectEnhances efficacy of antibioticsIncreased bacterial replication rate

Eigenschaften

IUPAC Name

2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKRRFHEZSIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335231
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-58-3
Record name N,N-Dibenzylarterenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBENZYLARTERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.